6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one
Overview
Description
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. Common starting materials might include substituted pyrimidines and pyrrolidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that ensure high yield and purity. This might include multi-step synthesis with intermediate purification steps and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action for 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine derivatives or pyrrolidine-containing molecules. Examples could be:
- 2-amino-4-pyrrolidinopyrimidine
- 6-amino-2-methylpyrimidin-4(3H)-one
Uniqueness
6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is unique due to the specific arrangement of its functional groups and the combination of pyrimidine and pyrrolidine rings. This unique structure could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-amino-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFDRCRQHPCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543617 | |
Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104637-60-7 | |
Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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